Physicochemical Profiling and Synthetic Utility of 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, highly functionalized heterocyclic scaffolds are paramount for the rapid generation of chemical diversity. 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one (CAS: 1438268-39-3) represents a strategically designed carbostyril building block. The precise substitution pattern on this quinoline core—featuring a C3-halogen for transition-metal catalysis, a C4-hydroxyl for orthogonal activation, and a C8-fluorine for metabolic stability—makes it an exceptionally versatile intermediate.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, tautomeric behavior, and field-proven synthetic protocols associated with this scaffold, designed specifically for researchers and drug development professionals.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The properties of 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one are heavily dictated by the electron-withdrawing nature of its substituents.
Fundamental Properties
| Property | Value | Rationale & Synthetic Impact |
| CAS Number | 1438268-39-3 | Unique identifier for procurement and database indexing [1]. |
| Molecular Formula | C₉H₅BrFNO₂ | High heavy-atom-to-carbon ratio; excellent vector for diversification. |
| Molecular Weight | 258.04 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Predicted pKa (4-OH) | ~3.5 – 4.5 | Highly acidic. The electron-withdrawing Br and F atoms synergistically stabilize the conjugate base (enolate) [2]. |
| Predicted LogP | ~2.5 – 3.0 | Balanced lipophilicity. The C8-fluorine enhances membrane permeability while blocking oxidative metabolism. |
| Topological Polar Surface Area | 49.3 Ų | Favorable for oral bioavailability; permits blood-brain barrier (BBB) penetration if required. |
Tautomerism and Acid-Base Dynamics
A defining characteristic of 4-hydroxy-2-quinolones is their tautomeric equilibrium. While they can theoretically exist as 2,4-quinolinediols, the 2-oxo (carbostyril) form is thermodynamically favored in most polar solvents [4]. Furthermore, because the predicted pKa is unusually low for a hydroxyl group, the molecule exists predominantly as a deprotonated enolate at physiological pH, or under mild basic conditions during synthesis.
Tautomeric equilibrium and pH-dependent enolate formation of the 4-hydroxy-2-quinolone core.
Mechanistic Reactivity & Orthogonal Functionalization
The true value of 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one lies in its capacity for orthogonal functionalization . The distinct electronic and steric environments of the N1, C3, and C4 positions allow for selective, sequential derivatization without the need for complex protecting group strategies.
Orthogonal functionalization pathways for the 3-bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one scaffold.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, it is vital to move beyond mere "recipes" and understand the causality behind experimental conditions. The following protocols are designed as self-validating systems, ensuring high fidelity in synthetic execution.
Protocol A: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling at C-3
Palladium-catalyzed cross-couplings on 3-bromoquinolin-2-ones require careful optimization to prevent catalyst deactivation by the free hydroxyl group [3].
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Reagent Charging: To an oven-dried Schlenk flask, add 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and
(0.05 equiv).-
Causality:
is selected because the bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates reductive elimination and sterically shields the metal, mitigating the risk of the 4-OH enolate coordinating and poisoning the catalyst.
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous
(3.0 equiv).-
Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base. The excess
serves a dual purpose: it activates the boronic acid via ate-complex formation and pre-deprotonates the highly acidic 4-OH, preventing it from interfering with the oxidative addition step.
-
-
Reaction: Heat the mixture at 90 °C for 12 hours under a nitrogen atmosphere.
-
Workup (Critical Step): Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl, and extract with EtOAc.
-
Causality: Acidification is mandatory. It reprotonates the water-soluble 4-enolate back to the neutral 4-hydroxy-2-quinolone form, ensuring quantitative partitioning into the organic phase during extraction.
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Protocol B: O-Triflation of the 4-Hydroxy Group
To functionalize the C4 position, the hydroxyl group must be converted into a pseudo-halide.
-
Preparation: Dissolve the quinolin-2-one in anhydrous dichloromethane (DCM) under argon and cool to 0 °C.
-
Base Addition: Add triethylamine (
, 2.0 equiv) and stir for 10 minutes.-
Causality:
acts as a Brønsted base to generate the reactive enolate.
-
-
Electrophilic Activation: Dropwise add trifluoromethanesulfonic anhydride (
, 1.2 equiv).-
Causality: The low temperature (0 °C) controls the highly exothermic reaction and suppresses unwanted side reactions at the N1 position. The resulting triflate transforms the C4 position into a potent electrophile, priming it for subsequent Buchwald-Hartwig aminations or Stille couplings.
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Applications in Drug Discovery
The 4-hydroxy-2-quinolone motif is a privileged structure in pharmacology. The specific inclusion of the 8-fluoro and 3-bromo substituents in this building block makes it an ideal starting point for developing:
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Kinase Inhibitors: The N1-H and C2=O act as a potent hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP to bind within the kinase hinge region.
-
Cannabinoid Receptor Ligands: Structural optimization programs frequently utilize the quinolin-2-one core to achieve high affinity and selectivity for the CB2R receptor, leveraging the lipophilic F atom to modulate receptor residence time [4].
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Antibacterial Agents: As a structural cousin to the fluoroquinolone antibiotics, derivatives of this scaffold are actively investigated for novel mechanisms against drug-resistant pathogens.
